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Abstract
GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1

(LSD1/KDM1A), an enzyme crucial for regulating gene expression through histone

demethylation.[1][2][3] This technical guide provides a comprehensive overview of

GSK2879552, detailing its mechanism of action, summarizing key quantitative data, outlining

experimental methodologies, and visualizing its operational pathways. The information

presented is intended to support researchers, scientists, and drug development professionals

in understanding and potentially utilizing this compound in preclinical and clinical research.

Introduction to GSK2879552 and its Target: LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that specifically removes methyl groups from mono- and di-methylated

lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] By altering

histone methylation states, LSD1 plays a critical role in transcriptional regulation. It is a key

component of several transcriptional co-repressor complexes, including the Co-Repressor for

Element-1-Silencing Transcription factor (CoREST) complex.[3]

Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including

small cell lung cancer (SCLC) and acute myeloid leukemia (AML), where it contributes to tumor
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cell proliferation, survival, and differentiation block.[4][5][6] Consequently, LSD1 has emerged

as a promising therapeutic target for cancer therapy.

GSK2879552 is an orally bioavailable small molecule that acts as a mechanism-based,

irreversible inhibitor of LSD1.[1][3][5][7] Its inhibitory action leads to the re-expression of

silenced tumor suppressor genes and promotes differentiation, thereby exerting anti-neoplastic

effects.[2][5]

Mechanism of Action
GSK2879552 functions by covalently binding to the FAD cofactor of LSD1, leading to its

irreversible inactivation.[8] This inactivation prevents the demethylation of H3K4me1/2 at the

transcriptional start sites of target genes. The resulting accumulation of H3K4 methylation

alters the chromatin landscape, leading to changes in gene expression.[4] In cancer cells, this

can trigger differentiation and inhibit proliferation.[1][4] For instance, in AML cells, GSK2879552
treatment has been shown to increase the expression of cell surface differentiation markers like

CD11b and CD86.[4]

Signaling Pathway of GSK2879552 Action
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Caption: Mechanism of GSK2879552 Action on Histone Demethylation.
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for GSK2879552 from

various in vitro and in vivo studies.

Table 1: In Vitro Potency and Activity
Parameter Value

Cell Lines/Assay
Conditions

Reference

Ki (LSD1) 1.7 µM Enzyme assay [9]

Cell Proliferation

Inhibition (IC50)
Varies

9/28 SCLC lines and

20/29 AML lines (0-

10000 nM, 6 days)

[1][7]

mRNA Expression

Modulation
Effective at 1-2 µM

Resistant HCC cells

(PLC/PRF/5 and

Huh7) (24h)

[1][7]

Table 2: In Vivo Efficacy in Xenograft Models
Animal Model Dosage

Treatment
Duration

Tumor Growth
Inhibition (TGI)

Reference

NCI-H526 SCLC

Xenograft

1.5 mg/kg, p.o.

daily
25-35 days 57% [1]

NCI-H1417

SCLC Xenograft

1.5 mg/kg, p.o.

daily
25-35 days 83% [1]

NCI-H510 SCLC

Xenograft

1.5 mg/kg, p.o.

daily
25-35 days 38% (partial) [1]

NCI-H69 SCLC

Xenograft

1.5 mg/kg, p.o.

daily
25-35 days 49% (partial) [1]

SHP77 SCLC

Xenograft

1.5 mg/kg, p.o.

daily
25-35 days

No significant

TGI
[1]

Table 3: Clinical Trial Information
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Study
Identifier

Phase Status
Target
Population

Key
Findings/Statu
s

NCT02034123 I Terminated
Relapsed/Refract

ory SCLC

Unfavorable risk-

benefit profile,

poor disease

control, and high

adverse event

rate.[4][10]

NCT02177812 I Terminated
Relapsed/Refract

ory AML

Unfavorable risk-

to-benefit ratio.

[8][11]

NCT02929498 I/II Terminated

High-Risk

Myelodysplastic

Syndromes

(MDS)

Unfavorable risk-

to-benefit ratio.

[11]

Experimental Protocols
Detailed, step-by-step protocols for experiments involving GSK2879552 are often proprietary.

However, based on published studies, the general methodologies for key assays are outlined

below.

LSD1 Enzyme Activity Assay
This assay measures the ability of GSK2879552 to inhibit the demethylase activity of LSD1. A

common method is a horseradish peroxidase (HRP)-coupled assay.

Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1

produces hydrogen peroxide, which is detected by HRP and a fluorescent substrate like

Amplex Red.

General Protocol:

Recombinant human LSD1 is incubated with GSK2879552 at various concentrations.
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A synthetic H3K4me2 peptide substrate is added to initiate the reaction.

The reaction is coupled to HRP and Amplex Red.

The fluorescence intensity is measured over time using a plate reader (e.g., Ex 531 nm,

Em 595 nm).

The IC50 value is calculated from the dose-response curve.

Cell Viability/Proliferation Assay
These assays determine the effect of GSK2879552 on the growth of cancer cell lines.

Principle: Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically

active, viable cells.

General Protocol:

Cancer cells (e.g., SCLC or AML cell lines) are seeded in 96-well plates.

Cells are treated with a range of GSK2879552 concentrations (e.g., 0-10,000 nM) for a

specified duration (e.g., 6 days).[1][7]

A viability reagent (e.g., CellTiter-Glo®) is added to the wells.

Luminescence is measured with a plate reader.

The percentage of cell viability relative to a vehicle control is calculated to determine the

IC50.

Western Blotting
Western blotting is used to detect changes in the levels of specific proteins, such as H3K4me2,

following treatment with GSK2879552.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred

to a membrane, and detected using specific antibodies.

General Protocol:
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Cells are treated with GSK2879552 or a vehicle control.

Cells are lysed, and protein concentration is determined.

Equal amounts of protein are loaded onto an SDS-PAGE gel.

Proteins are transferred to a PVDF or nitrocellulose membrane.

The membrane is blocked and then incubated with primary antibodies against H3K4me2

and a loading control (e.g., total Histone H3).

The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g.,

HRP).

The signal is detected using a chemiluminescent substrate.

Experimental Workflow Example
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Caption: A generalized workflow for evaluating GSK2879552.

Conclusion
GSK2879552 is a well-characterized, irreversible inhibitor of LSD1 that has demonstrated

potent anti-proliferative activity in preclinical models of SCLC and AML. Its mechanism of

action, centered on the inhibition of histone demethylation, provides a clear rationale for its

therapeutic potential. While clinical trials were terminated due to an unfavorable risk-benefit

profile, the data generated from studies with GSK2879552 remain valuable for the continued

development of LSD1 inhibitors and for understanding the role of epigenetic regulation in

cancer. The experimental methodologies and data presented in this guide offer a solid

foundation for researchers interested in this class of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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